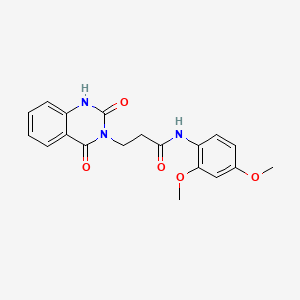
N-(2,4-dimethoxyphenyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide, also known as DPA-714, is a promising positron emission tomography (PET) radioligand that targets the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that is upregulated in response to various types of brain injury and inflammation. DPA-714 has been used in several preclinical and clinical studies to investigate the role of TSPO in neuroinflammation, neurodegeneration, and psychiatric disorders.
作用机制
N-(2,4-dimethoxyphenyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide binds to TSPO, which is upregulated in response to brain injury and inflammation. TSPO is involved in the transport of cholesterol across the mitochondrial membrane, and it has been implicated in various cellular processes, including apoptosis, steroidogenesis, and immune regulation. The exact mechanism of action of this compound is not fully understood, but it is thought to modulate the activity of TSPO and thereby affect the cellular processes that are regulated by this protein.
Biochemical and physiological effects:
This compound has been shown to modulate the immune response in the brain by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. It has also been shown to reduce oxidative stress and improve mitochondrial function in animal models of neurodegenerative disease. In addition, this compound has been shown to modulate the activity of GABAergic and glutamatergic neurotransmitter systems, which are involved in anxiety, depression, and addiction.
实验室实验的优点和局限性
One advantage of using N-(2,4-dimethoxyphenyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide in lab experiments is that it is a highly specific ligand for TSPO, which allows for the accurate measurement of TSPO expression in vivo. Another advantage is that this compound has a relatively long half-life, which allows for the detection of TSPO expression over an extended period of time. One limitation of using this compound is that it is a radioligand, which requires specialized equipment and expertise to use. In addition, the use of this compound in humans is limited by the potential for radiation exposure.
未来方向
There are several future directions for the use of N-(2,4-dimethoxyphenyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide in scientific research. One direction is the development of new TSPO ligands that have improved specificity and sensitivity. Another direction is the use of this compound in combination with other imaging techniques, such as magnetic resonance imaging (MRI), to provide a more comprehensive understanding of brain function and pathology. Additionally, this compound may have potential as a diagnostic tool for neurodegenerative diseases and psychiatric disorders, and further research is needed to explore this possibility.
合成方法
N-(2,4-dimethoxyphenyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide can be synthesized using a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate to form 2,4-dimethoxychalcone. The chalcone is then reacted with anthranilic acid to form 2,4-dimethoxyphenylquinazoline-2-carboxylic acid, which is subsequently converted to this compound through a series of reactions involving acid chlorides and amines.
科学研究应用
N-(2,4-dimethoxyphenyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide has been used in several preclinical and clinical studies to investigate the role of TSPO in various neurological and psychiatric disorders. For example, this compound has been used to study the neuroinflammatory response in Alzheimer's disease, multiple sclerosis, and traumatic brain injury. It has also been used to investigate the role of TSPO in anxiety, depression, and addiction.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-26-12-7-8-15(16(11-12)27-2)20-17(23)9-10-22-18(24)13-5-3-4-6-14(13)21-19(22)25/h3-8,11H,9-10H2,1-2H3,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLPJDKQPOMFKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 7-methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2881452.png)
![3-(dimethylamino)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2881453.png)
![2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2881454.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-4-phenyl-3-butenenitrile](/img/structure/B2881455.png)
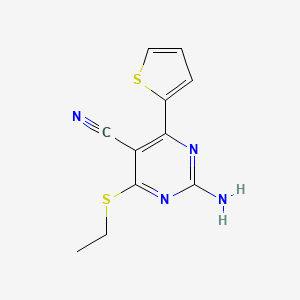
![N-(3-acetylphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2881459.png)
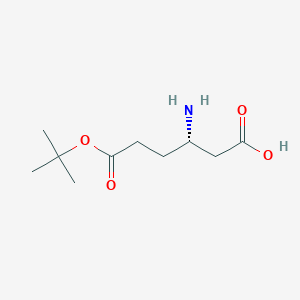

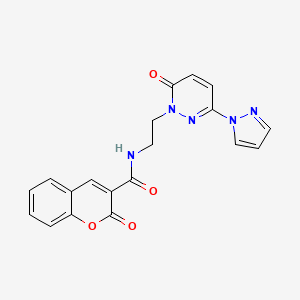
![7-Chloro-furo[3,2-B]pyridine-2-carbonitrile](/img/structure/B2881464.png)
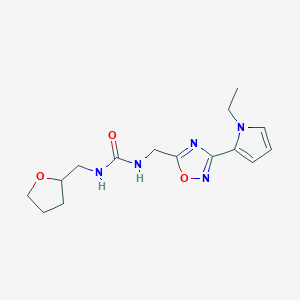
![(5R,7R)-5-Methyl-7-(1,1,2,2,2-pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2881466.png)
![N-[2-(3-methyl-1-oxobutyl)-3-oxo-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2881468.png)
![2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-benzylacetamide](/img/structure/B2881469.png)